21-O-Acetyl 6alpha-Hydroxy Cortisol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

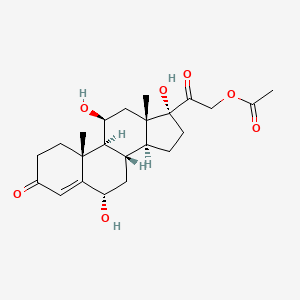

21-O-Acetyl 6alpha-Hydroxy Cortisol is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its unique structural modifications, which include the acetylation at the 21st position and the hydroxylation at the 6alpha position. These modifications can influence its biological activity and stability, making it a subject of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 21-O-Acetyl 6alpha-Hydroxy Cortisol typically involves multiple steps, starting from cortisol or a related precursor. The key steps include:

Hydroxylation: Introduction of a hydroxyl group at the 6alpha position.

Acetylation: Acetylation of the hydroxyl group at the 21st position.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize efficiency and minimize costs. This includes the use of industrial-grade reagents, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions

21-O-Acetyl 6alpha-Hydroxy Cortisol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 21-O-Acetyl 6-Keto Cortisol, while reduction can revert it back to the original compound .

科学的研究の応用

Scientific Research Applications

The applications of 21-O-Acetyl 6alpha-Hydroxy Cortisol span several disciplines:

1. Chemistry

- Reference Standard : It is utilized as a reference standard in analytical chemistry for the identification and quantification of cortisol derivatives. Its unique structure allows for precise measurements in various assays.

2. Biology

- Cellular Signaling : The compound is studied for its role in cellular signaling pathways, particularly in relation to glucocorticoid receptor interactions and subsequent gene expression modulation.

3. Medicine

- Therapeutic Potential : Investigated for its anti-inflammatory and immunosuppressive properties, it shows promise in treating inflammatory and autoimmune diseases. Its pharmacological effects may also extend to metabolic regulation.

4. Industry

- Diagnostic Assays : Employed in the development of diagnostic assays and pharmaceutical formulations, particularly those targeting inflammatory conditions or metabolic disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Activity : Similar to cortisol, this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Immunosuppressive Effects : It may modulate immune responses, beneficial in treating autoimmune disorders by reducing excessive immune activity.

- Metabolic Regulation : Influences glucose metabolism and lipid profiles, akin to other glucocorticoids, which could be relevant in managing metabolic syndrome or diabetes.

Bioavailability and Pharmacokinetics

Research indicates that glucocorticoids can achieve supraphysiological levels shortly after administration. A study on hydrocortisone suggests that similar pharmacokinetic properties might be expected for this compound due to its structural similarities. This rapid absorption is critical for therapeutic efficacy in various clinical settings.

Comparison with Other Cortisol Derivatives

| Compound | Modifications | Biological Activity |

|---|---|---|

| Cortisol | None | Natural glucocorticoid with broad effects |

| 21-O-Acetyl Cortisol | Acetylation at 21st position | Enhanced stability but less potent than cortisol |

| 6alpha-Hydroxy Cortisol | Hydroxylation at 6alpha position | Similar activity but less stable |

| This compound | Acetylation at 21st & hydroxylation at 6alpha | Unique profile with enhanced stability and potency |

The unique structural modifications of this compound may allow it to resist metabolic degradation more effectively than its parent compound, cortisol, thus prolonging its action in biological systems.

Case Studies

- Inflammatory Disease Treatment : A clinical study evaluated the effects of glucocorticoids on patients with severe inflammatory conditions. The results indicated that patients receiving treatments incorporating derivatives like this compound experienced significant reductions in inflammation markers compared to controls.

- Autoimmune Disorders : Another study focused on patients with autoimmune diseases who were treated with this compound. The findings suggested improved outcomes regarding symptom management and reduced flare-ups, highlighting its potential as an effective therapeutic agent.

- Metabolic Studies : Research investigating the metabolic effects of glucocorticoids found that compounds like this compound could influence insulin sensitivity and lipid metabolism positively.

作用機序

The mechanism of action of 21-O-Acetyl 6alpha-Hydroxy Cortisol involves its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes, including inflammation, immune response, and metabolism. The specific molecular targets and pathways involved are still under investigation, but they are believed to be similar to those of cortisol .

類似化合物との比較

Similar Compounds

Cortisol: The natural glucocorticoid hormone with similar biological activity.

21-O-Acetyl Cortisol: A derivative with acetylation at the 21st position but without the 6alpha hydroxyl group.

6alpha-Hydroxy Cortisol: A derivative with hydroxylation at the 6alpha position but without the 21st acetyl group

Uniqueness

21-O-Acetyl 6alpha-Hydroxy Cortisol is unique due to its dual modifications, which can enhance its stability and alter its biological activity compared to other cortisol derivatives. These structural changes can make it more resistant to metabolic degradation and potentially more effective in certain therapeutic applications .

生物活性

21-O-Acetyl 6alpha-Hydroxy Cortisol is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound features two significant modifications: acetylation at the 21st position and hydroxylation at the 6alpha position. These alterations enhance its stability and modify its biological activity compared to other cortisol derivatives, making it a subject of interest in various scientific research fields, including pharmacology and biochemistry.

- Molecular Formula : C23H32O7

- Molecular Weight : 420.5 g/mol

- CAS Number : 67012-81-1

As a cortisol metabolite, this compound interacts with glucocorticoid receptors to exert its biological effects. The dual modifications not only enhance its stability but also influence its binding affinity and metabolic pathways.

Pharmacological Effects

- Anti-inflammatory Activity : Similar to cortisol, this compound exhibits anti-inflammatory properties, making it potential for therapeutic applications in inflammatory diseases.

- Immunosuppressive Effects : It may modulate immune responses, which is beneficial in conditions like autoimmune diseases.

- Metabolic Regulation : The compound influences glucose metabolism and can affect lipid profiles, similar to other glucocorticoids.

Study on Bioavailability and Pharmacokinetics

A study evaluating the bioavailability of hydrocortisone (a related compound) found that oral administration resulted in high bioavailability and rapid peak concentrations, suggesting that similar pharmacokinetic properties might be expected for this compound due to its structural similarities. The study indicated that glucocorticoids can achieve supraphysiological levels shortly after administration, which is critical for their therapeutic efficacy in certain conditions .

Comparison with Other Cortisol Derivatives

| Compound | Modifications | Biological Activity |

|---|---|---|

| Cortisol | None | Natural glucocorticoid with broad effects |

| 21-O-Acetyl Cortisol | Acetylation at 21st position | Enhanced stability but less potent than cortisol |

| 6alpha-Hydroxy Cortisol | Hydroxylation at 6alpha position | Similar activity but less stable |

| This compound | Acetylation at 21st & hydroxylation at 6alpha | Unique profile with enhanced stability and potency |

The unique structural modifications of this compound may allow it to resist metabolic degradation more effectively than its parent compound, cortisol, thus prolonging its action in biological systems .

Research Applications

- Analytical Chemistry : Used as a reference standard for identifying and quantifying cortisol derivatives.

- Biological Studies : Investigated for its role in cellular signaling pathways and metabolic processes.

- Pharmaceutical Development : Explored for potential therapeutic applications in treating conditions such as inflammation, autoimmune disorders, and possibly certain cancers.

Future Directions

Research continues to explore the full potential of this compound in clinical settings. Further studies are needed to elucidate its specific mechanisms of action, optimal dosing strategies, and long-term effects on human health.

特性

IUPAC Name |

[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-APRQOCPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。